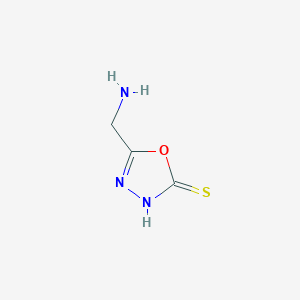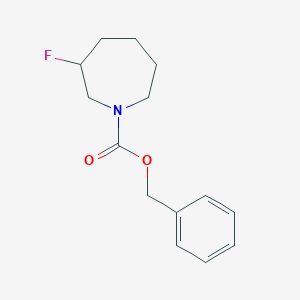
1-Cbz-3-fluoroazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-fluoroazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane is a seven-membered heterocyclic compound containing one nitrogen atom. The introduction of a benzyl group and a fluoro substituent at specific positions in the azepane ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluoroazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of amino alcohols or amino acids under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of Benzyl 3-fluoroazepane-1-carboxylate may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: Benzyl 3-fluoroazepane-1-carboxylate can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group or benzyl group is replaced by other substituents. Reagents like sodium azide or thiols are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thiol derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-fluoroazepane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of novel materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Benzyl 3-fluoroazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity and selectivity towards specific targets. The benzyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. The azepane ring provides structural rigidity, ensuring proper orientation and interaction with the target sites.
Comparación Con Compuestos Similares
- Benzyl 3-chloroazepane-1-carboxylate
- Benzyl 3-bromoazepane-1-carboxylate
- Benzyl 3-iodoazepane-1-carboxylate
Comparison: Benzyl 3-fluoroazepane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
Propiedades
Número CAS |
1801454-24-9 |
|---|---|
Fórmula molecular |
C14H18FNO2 |
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
benzyl 3-fluoroazepane-1-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c15-13-8-4-5-9-16(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Clave InChI |
HINVLTGDCQQUQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC(C1)F)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine dihydrochloride](/img/structure/B15302997.png)
![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
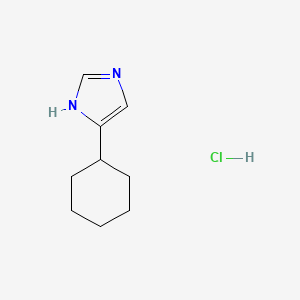
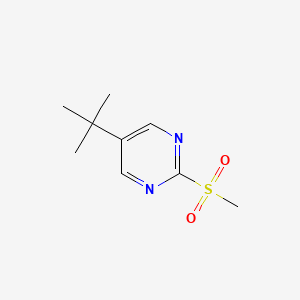

![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
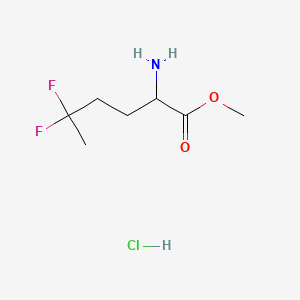
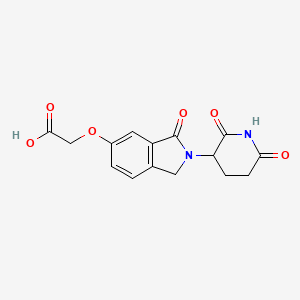
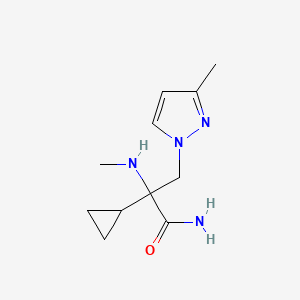
![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
![3-(6-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15303081.png)
![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)
